molecular formula C15H14N2O3S B4045818 1-Phenethyl-1H-benzoimidazole-2-sulfonic acid

1-Phenethyl-1H-benzoimidazole-2-sulfonic acid

Cat. No.: B4045818
M. Wt: 302.4 g/mol
InChI Key: HSHCBOFBRHIKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenethyl-1H-benzoimidazole-2-sulfonic acid is a useful research compound. Its molecular formula is C15H14N2O3S and its molecular weight is 302.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-phenylethyl)-1H-benzimidazole-2-sulfonic acid is 302.07251349 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

  • ABTS/PP Decolorization Assay : Benzimidazole derivatives are highlighted in the context of their role in antioxidant capacity assays, notably the ABTS•+ radical cation-based assays. These assays, including the ABTS/potassium persulfate decolorization assay, are pivotal in elucidating the antioxidant capacities of various compounds. The review by Ilyasov et al. (2020) discusses the reaction pathways involved in these assays, emphasizing the specificity and relevance of oxidation products and the potential bias in comparing antioxidants due to specific reactions like coupling (Ilyasov et al., 2020).

Chemistry and Properties of Benzimidazole Derivatives

  • Variability in Chemistry and Properties : The review by Boča et al. (2011) provides an exhaustive overview of the chemistry of 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) derivatives, covering their synthesis, properties, and the potential for further investigation into unknown analogues. This highlights the diverse chemical nature and applications of benzimidazole derivatives in various scientific fields (Boča et al., 2011).

Therapeutic Potential and Drug Development

  • Sulfonamide Inhibitors and Therapeutic Applications : The review by Gulcin and Taslimi (2018) explores sulfonamide compounds, a significant class of synthetic antibiotics, detailing their use in treating bacterial infections and other conditions. This review emphasizes the versatility of sulfonamide (and by extension, benzimidazole) derivatives in drug development, covering their use as diuretics, antiepileptics, and in treating a range of other conditions (Gulcin & Taslimi, 2018).

Benzimidazole in Drug Discovery and Development

  • Comprehensive Review on Therapeutic Potential : Babbar et al. (2020) provide a comprehensive review of benzimidazole compounds, emphasizing their diverse biological and clinical applications. This work underscores the significant role of benzimidazole derivatives in drug discovery and development, detailing their use across a wide range of therapeutic areas (Babbar et al., 2020).

Mannich Bases of Benzimidazole Derivatives

  • Medicinal Perspectives : Vasuki et al. (2021) discuss the significance of Mannich bases of benzimidazole derivatives in medicinal chemistry, highlighting their various pharmacological functions. This review illustrates the importance of these derivatives in developing new therapeutic agents with enhanced efficacy and lower toxicity (Vasuki et al., 2021).

Properties

IUPAC Name

1-(2-phenylethyl)benzimidazole-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-21(19,20)15-16-13-8-4-5-9-14(13)17(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHCBOFBRHIKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenethyl-1H-benzoimidazole-2-sulfonic acid
Reactant of Route 2
Reactant of Route 2
1-Phenethyl-1H-benzoimidazole-2-sulfonic acid
Reactant of Route 3
Reactant of Route 3
1-Phenethyl-1H-benzoimidazole-2-sulfonic acid
Reactant of Route 4
1-Phenethyl-1H-benzoimidazole-2-sulfonic acid
Reactant of Route 5
Reactant of Route 5
1-Phenethyl-1H-benzoimidazole-2-sulfonic acid
Reactant of Route 6
1-Phenethyl-1H-benzoimidazole-2-sulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.